Brefeldin A vs. Monensin: Differential Inhibition of Viral Glycoprotein Secretion in HEK-293T Cells
In a direct head-to-head comparison evaluating inhibition of LASV GPC-derived GP1 glycoprotein secretion from HEK-293T/17 cells, Brefeldin A (BFA) demonstrated a significantly more pronounced inhibitory effect than Monensin when both compounds were administered at the onset of transfection [1]. Quantitative densitometric analysis of secreted GP1 levels in culture supernatants revealed that BFA treatment at the onset of transfection produced lower levels of secreted glycoprotein compared to identical treatment with Monensin (p < 0.05) [1]. Furthermore, BFA treatment at the onset resulted in a greater reduction of secreted GP1 than BFA added at 12 hours post-transfection (p < 0.001), establishing both comparator superiority and time-dependent efficacy [1].
| Evidence Dimension | Secreted glycoprotein GP1 levels in cell culture supernatant |
|---|---|
| Target Compound Data | BFA (onset of transfection): near-complete suppression of GP1 secretion; BFA (12h post-transfection): intermediate suppression |
| Comparator Or Baseline | Monensin (onset of transfection): moderate suppression; Monensin (12h post-transfection): minor GP1 band detectable |
| Quantified Difference | BFA onset vs. BFA 12h: p < 0.001; BFA onset vs. Monensin onset: p < 0.05 |
| Conditions | HEK-293T/17 cells transfected with LASV GPC; inhibitors applied at transfection onset or 12h post-transfection; GP1 secretion analyzed at 36h post-transfection |
Why This Matters
For virology studies requiring stringent blockade of viral glycoprotein secretion, BFA provides superior suppression compared to Monensin, reducing confounding residual secretion that may complicate downstream assays.
- [1] Branco, L. M., et al. (2010). Lassa virus-like particles displaying neutralizing epitopes elicit protective immunity in a mouse model. Virology, 405(2), 424-433. PMCID: PMC2759938. View Source
